molecular formula C6H9N3O2 B13323405 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid

3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13323405
M. Wt: 155.15 g/mol
InChI Key: NWRZERAIECZGRI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method involves the alkylation of 1-methyl-1H-1,2,4-triazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Lacks the methyl group, leading to different reactivity and applications.

    2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains an additional methoxy group, which can influence its chemical behavior[][6].

Uniqueness: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of both the triazole ring and the propanoic acid moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry[6][6].

Biological Activity

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. The triazole ring structure contributes to its reactivity and interactions with various biological targets, making it a candidate for therapeutic applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has a molecular formula of C6H10N4O2 and a molecular weight of approximately 155.15 g/mol. Its structure features a propanoic acid group linked to a triazole ring, which enhances its solubility in various solvents and its biological activity.

PropertyValue
Molecular FormulaC6H10N4O2
Molecular Weight155.15 g/mol
SolubilitySoluble in various solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Compounds containing the triazole moiety are known to interact with bacterial enzymes and receptors, leading to significant efficacy against a range of bacterial and fungal infections. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interfere with cellular processes in cancer cells. Research has demonstrated that triazole derivatives can induce apoptosis (programmed cell death) in various cancer cell lines by modulating key signaling pathways. For example, studies have reported that triazole compounds can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is linked to several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzymes, inhibiting their activity.
  • Receptor Interaction : It may bind to specific receptors involved in cell signaling pathways, altering cellular responses.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes .

Study on Antimicrobial Efficacy

A study conducted by Gao et al. (2019) evaluated the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Anticancer Activity

In another study by Sharma et al. (2022), the anticancer effects of triazole derivatives were investigated using breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-9-4-7-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

NWRZERAIECZGRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CCC(=O)O

Origin of Product

United States

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